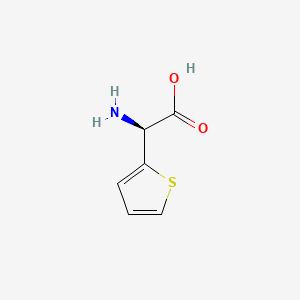

(S)-2-Thienylglycine

Overview

Description

(S)-2-Thienylglycine is a nonproteinogenic amino acid, which means it is not typically found in proteins but can have significant biological and chemical applications. The interest in such amino acids lies in their potential to serve as building blocks for the synthesis of peptides and other organic compounds that can exhibit unique structural and functional properties.

Synthesis Analysis

The synthesis of enantiomerically pure (S)-2-Thienylglycine has been described in the literature. One approach involves the preparation of amino nitriles from thiophenecarbaldehyde and a chiral auxiliary, followed by crystallization to obtain diastereomerically pure compounds that lead to the desired enantiomerically pure amino acids . This method demonstrates the importance of chiral synthesis in obtaining compounds with specific stereochemistry, which is crucial for their biological activity and their application in the design of peptides and other molecules.

Molecular Structure Analysis

The molecular structure of intermediates in the synthesis of (S)-2-Thienylglycine, such as Schiff's bases, has been confirmed by X-ray structure analyses. These analyses revealed the E-configuration of the C=N bond and its chiral shielding by a phenyl substituent at C4 . Understanding the molecular structure is essential for predicting the reactivity and interaction of (S)-2-Thienylglycine with other molecules, which is particularly relevant in the design of peptides and metal coordination complexes.

Chemical Reactions Analysis

(S)-2-Thienylglycine can participate in various chemical reactions due to its functional groups. For instance, the amino group can be involved in the formation of peptide bonds, while the thienyl group can take part in electrophilic aromatic substitution reactions. Additionally, the carboxylic acid group provides the potential for esterification and amidation reactions, which are fundamental in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Thienylglycine, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of the thienyl group can influence the compound's aromaticity and electron distribution, affecting its chemical behavior. The amino and carboxylic acid groups contribute to the compound's acidity and basicity, which are important parameters in solubility and reactivity in different environments.

Scientific Research Applications

Peptide Analogues Synthesis

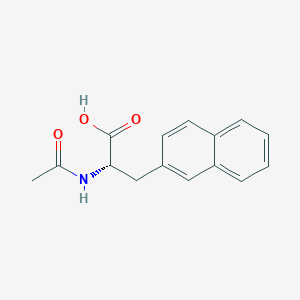

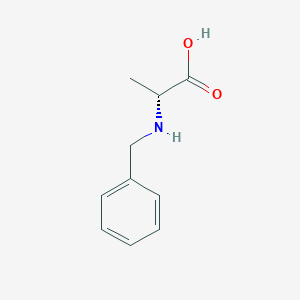

- (S)-2-Thienylglycine has been studied for its potential use in the synthesis of peptide analogues. For instance, N-Benzylglycine (Nphe), a structural isomer of phenylalanine, has been incorporated into biologically active peptides. This incorporation into peptides such as bradykinin analogues demonstrates the potential of (S)-2-Thienylglycine and its derivatives in peptide synthesis and structural activity relationship studies (Gobbo et al., 2001).

Role in Sulfatase Activity and Biotechnology Applications

- Formylglycine (fGly), formed by the oxidation of serine or cysteine side chains, is a key residue in the activity of type I sulfatases. This demonstrates the importance of glycine derivatives like (S)-2-Thienylglycine in enzymatic functions and their potential applications in biotechnology (Appel & Bertozzi, 2015).

Applications in Nanostructure Formation

- Aromatic dipeptides such as diphenylglycine, which are structurally related to (S)-2-Thienylglycine, have been shown to form ordered nanostructures like nanospheres. This suggests potential applications of (S)-2-Thienylglycine in the formation and study of nanometric assemblies, which could be relevant in nanotechnology and materials science (Reches & Gazit, 2004).

Role in Thiamin Biosynthesis

- In the context of thiamin biosynthesis, glycine oxidase enzymes play a critical role. These enzymes, like ThiO in Bacillus subtilis, are essential for the biosynthesis of thiazole moiety of thiamin pyrophosphate. The study of these enzymes contributes to our understanding of the role of glycine and its derivatives in vital biochemical pathways (Settembre et al., 2003).

Bioconjugation and Drug Development

- Formylglycine-generating enzymes can introduce Cα-formylglycine into proteins, which is useful for site-specific bioconjugation in drug development. This demonstrates the potential of glycine derivatives in the development of new pharmaceuticals and targeted therapies (Krüger et al., 2018).

Developing Novel Antibiotics

H₂S Donor in Therapeutic Applications

- Thioglycine, a related compound to (S)-2-Thienylglycine, has been identified as a biologically active H₂S-donor. Its ability to release H₂S under certain conditions indicates the potential therapeutic applications of (S)-2-Thienylglycine and its analogs in treating cardiovascular diseases and reducing oxidative stress (Zhou et al., 2012).

Use in Metabolomics and Disease Biomarkers

- The study of glycine derivatives in metabolomics has revealed their potential as biomarkers in diseases such as diabetes. This highlights the significance of (S)-2-Thienylglycine and related compounds in the field of diagnostic biomarkers and the understanding of disease mechanisms (Guasch-Ferré et al., 2016).

Implications in Plant Stress Resistance

- Studies on glycine betaine and proline in plants indicate the role of glycine derivatives in enhancing plant stress resistance. This research provides insights into the potential agricultural applications of (S)-2-Thienylglycine in improving crop resilience to environmental stresses (Ashraf & Foolad, 2007).

properties

IUPAC Name |

(2S)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314615 | |

| Record name | L-α-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43189-45-3 | |

| Record name | L-α-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

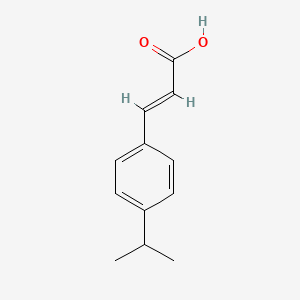

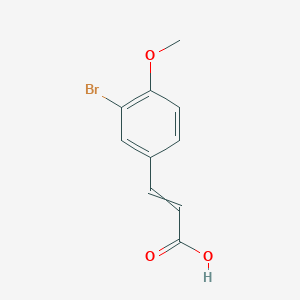

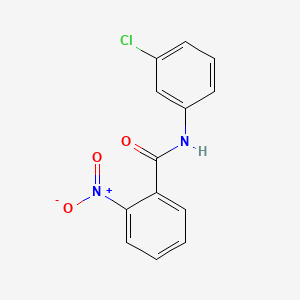

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)